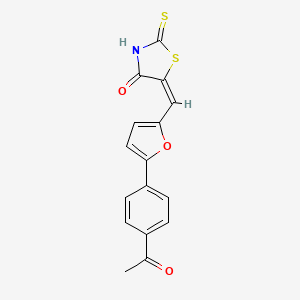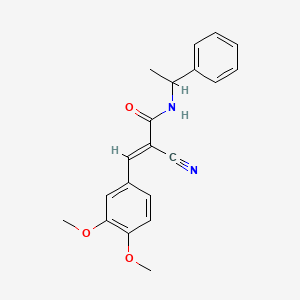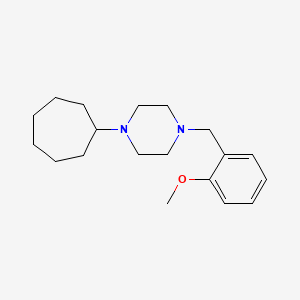![molecular formula C19H27BrN2O2 B10880796 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a piperazine ring. Compounds with these structural motifs are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Coupling with Piperazine: The bromophenoxy intermediate is then coupled with 4-(4-methylcyclohexyl)piperazine using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Final Product Formation: The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often using acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methylcyclohexyl group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The bromophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially acting as agonists or antagonists. The bromophenoxy group may also play a role in binding to specific sites on proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone may confer unique properties in terms of reactivity and biological activity compared to its chloro and fluoro analogs.
Propriétés
Formule moléculaire |
C19H27BrN2O2 |
|---|---|
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-15-2-6-17(7-3-15)21-10-12-22(13-11-21)19(23)14-24-18-8-4-16(20)5-9-18/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3 |
Clé InChI |
LYPNODKGBCREBS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B10880717.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880728.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10880735.png)


![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)


![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10880783.png)
![Methyl 7-(2,4-dichlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10880791.png)
![N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880792.png)
